molecular formula C6H5N3S B1210193 4-Amino-2,1,3-Benzothiadiazol CAS No. 767-64-6

4-Amino-2,1,3-Benzothiadiazol

Katalognummer: B1210193
CAS-Nummer: 767-64-6
Molekulargewicht: 151.19 g/mol
InChI-Schlüssel: DRLGIZIAMHIQHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,1,3-Benzothiadiazol-4-amine, also known as 2,1,3-BTD, is a heterocyclic compound with a wide range of applications in the field of organic chemistry. It is a versatile intermediate in the synthesis of various compounds and can be used for various reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2,1,3-BTD is a nitrogen-containing heterocyclic molecule that can be used as a starting material for the synthesis of various chemical compounds. It is a highly reactive compound and can be used for a variety of chemical reactions.

Wissenschaftliche Forschungsanwendungen

Photolumineszierende Verbindungen

2,1,3-Benzothiadiazol (BT) und seine Derivate sind wichtige Akzeptor-Einheiten, die bei der Entwicklung von photolumineszierenden Verbindungen verwendet werden {svg_1} {svg_2}. Sie sind für den molekularen Aufbau von organischen Leuchtdioden, organischen Solarzellen und organischen Feldeffekttransistoren geeignet {svg_3}.

Organische Leuchtdioden

Die Verbindung wird bei der Synthese verschiedener Polymere, kleiner Moleküle und Metallkomplexe mit BT und seinen Derivaten für deren Anwendungen in organischen Leuchtdioden eingesetzt {svg_4}.

Organische Solarzellen

Verbindungen auf Basis von 2,1,3-Benzothiadiazol werden bei der Entwicklung organischer Solarzellen verwendet {svg_5}. Die starke Elektronenakzeptorfähigkeit dieser Verbindungen kann die elektronischen Eigenschaften der resultierenden organischen Materialien verbessern {svg_6}.

Organische Feldeffekttransistoren

Die Verbindung wird auch beim molekularen Aufbau organischer Feldeffekttransistoren verwendet {svg_7}. Die starke Elektronenakzeptorfähigkeit dieser Verbindungen kann die Leistung dieser Transistoren verbessern {svg_8}.

Photokatalyse

Photolumineszierende organische Verbindungen und Übergangsmetallkomplexe mit organischen Liganden, darunter Verbindungen auf Basis von 2,1,3-Benzothiadiazol, sind wichtige Bestandteile in verschiedenen wissenschaftlichen Anwendungen, einschließlich der Photokatalyse {svg_9}.

Photodynamische Therapie

Diese Verbindungen werden auch in der photodynamischen Therapie eingesetzt {svg_10}. Das photophysikalische Verhalten solcher Derivate kann auf zwei Arten eingestellt werden; (1) Funktionalisierung von btd; (2) Koordination an geeignete Metallionen {svg_11}.

Hemmende Aktivität auf Rattenleber-Methioninsynthase

4-Amino-2,1,3-Benzothiadiazol wurde in einer Studie verwendet, um die hemmende Aktivität einer Reihe von substituierten Benzimidazolen und kleinen Benzothiadiazolen auf die Rattenleber-Methioninsynthase zu synthetisieren und zu bewerten {svg_12}.

Cu-Beschichtung in Submikrometer-Gruben

Die Verbindung wurde als potenzielle Egalisierer für die Cu-Beschichtung in Submikrometer-Gruben verwendet {svg_13}.

Safety and Hazards

2,1,3-Benzothiadiazol-4-amine is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is advised .

Eigenschaften

IUPAC Name

2,1,3-benzothiadiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLGIZIAMHIQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227498
Record name 4-Aminobenzo-2,1,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-64-6
Record name 2,1,3-Benzothiadiazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=767-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminobenzo-2,1,3-thiadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminopiazthiole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Aminobenzo-2,1,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,1,3-benzothiadiazol-4-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.078
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AMINOBENZO-2,1,3-THIADIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N93ZR5H5L1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,1,3-Benzothiadiazol-4-amine
Reactant of Route 2
2,1,3-Benzothiadiazol-4-amine
Reactant of Route 3
2,1,3-Benzothiadiazol-4-amine
Reactant of Route 4
2,1,3-Benzothiadiazol-4-amine
Reactant of Route 5
2,1,3-Benzothiadiazol-4-amine
Reactant of Route 6
Reactant of Route 6
2,1,3-Benzothiadiazol-4-amine
Customer
Q & A

Q1: What is the primary mechanism of action for Tizanidine, a derivative of 2,1,3-Benzothiadiazol-4-amine?

A1: Tizanidine acts as an agonist at α2-adrenergic receptor sites. [] By stimulating these receptors, it increases presynaptic inhibition of motor neurons, primarily affecting polysynaptic pathways. [] This action is believed to reduce the facilitation of spinal motor neurons, ultimately leading to a decrease in muscle spasticity. []

Q2: Can you elaborate on the structural characteristics of Tizanidine, particularly its tautomeric forms?

A2: While often depicted as a 2-amino-imidazoline tautomer, research has shown that Tizanidine primarily exists as the 2-imino-imidazolidine tautomer, both in its crystalline form and in solution. [] This finding was confirmed through X-ray crystallography and 1H NMR analysis. []

Q3: What analytical techniques are commonly employed for the detection and quantification of Tizanidine in pharmaceutical formulations?

A3: High-performance liquid chromatography (HPLC) is a widely used technique for analyzing Tizanidine. [, ] Specifically, reverse-phase HPLC methods have been developed and validated for simultaneous determination of Tizanidine and other drugs like valdecoxib in tablet form. [] These methods typically utilize UV detection, often at a wavelength of 232 nm. []

Q4: Are there any reported process impurities associated with the synthesis of Tizanidine hydrochloride?

A4: Yes, one identified impurity is 5-S-ethyl-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine hydrochloride. [] This impurity was isolated using preparative HPLC and subsequently characterized by NMR and mass spectrometry. []

Q5: Has 2,1,3-Benzothiadiazol-4-amine been explored in the context of HIV research?

A5: Research indicates that 2,1,3-Benzothiadiazol-4-amine has been investigated for potential interactions with the HIV-1 integrase core domain. [] This suggests possible avenues for developing antiviral agents, although further research is needed to explore this area fully.

Q6: What computational chemistry methods have been employed to study derivatives of 2,1,3-Benzothiadiazol-4-amine?

A6: Researchers have utilized both Restricted Hartree-Fock (RHF) and Density Functional Theory (DFT) calculations, specifically the B3LYP method with the 6-31G (d, p) basis set, to study the vibrational characteristics and thermodynamic properties of 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine. [] This approach allows for a deeper understanding of the molecule's electronic structure and vibrational modes, providing valuable insights for further development and optimization. []

Q7: How do structural modifications of 2,1,3-Benzothiadiazol-4-amine derivatives, particularly the introduction of a chlorine atom, affect their crystal packing?

A7: The introduction of a chlorine atom, as seen in 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine, influences the crystal packing arrangement. [] This compound forms centrosymmetric dimers through π-stacking interactions between the benzothiadiazole rings. [] Additionally, N—H⋯N hydrogen bonds involving the dihydroimidazole rings further connect these dimers, ultimately forming infinite chains within the crystal lattice. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.